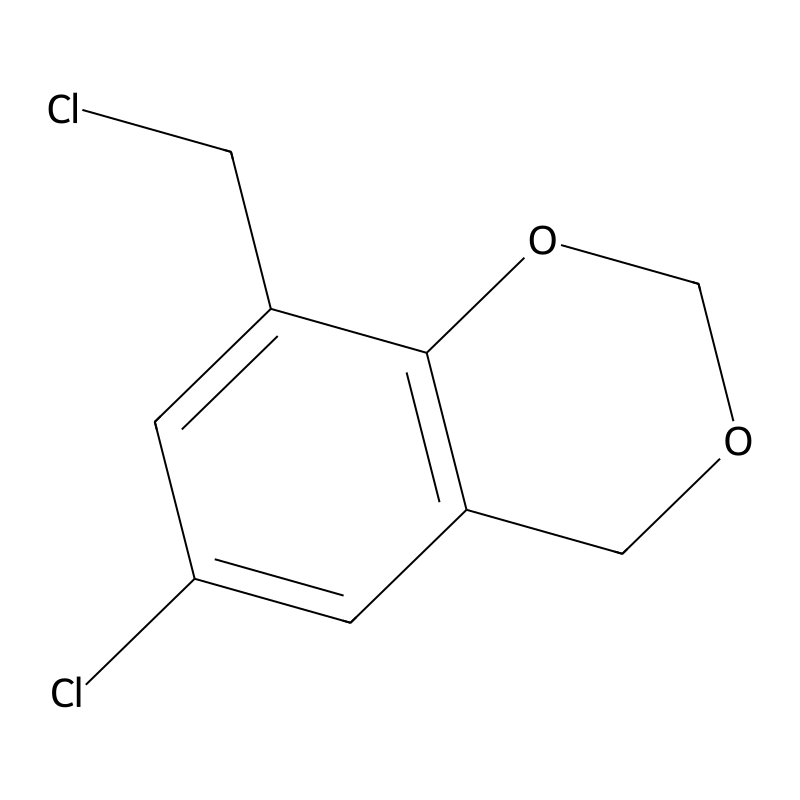

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Organic Chemistry Synthesis

Summary of the Application: “6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine” is a chemical compound used in the field of organic chemistry for the synthesis of various heterocyclic compounds . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .

Methods of Application: The Vilsmeier–Haack (V. H.) reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest . Due to the different chemical interactions, efficacy, and potency of V. H. reagents, plenty of heterocyclic compounds can be synthesized .

Results or Outcomes: These carboxylate moieties can effectively cooperate as precursors for several multi-component reactions (MCR) including Strecker synthesis, Bucherer–Berg reaction and post-MCR cyclization, modified variants with various pharmaceutical applications such as anti-tumor, anti-convulsant, anti-chitosomal and so on .

Use in the Preparation of Chlorantraniliprole

Summary of the Application: “6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine” is used in the synthesis of chlorantraniliprole, a pesticide .

Methods of Application: The synthesis involves treating isatoic anhydride for example, 6-chloro-8-methyl- 1//- benzo[d][l,3]oxazine-2,4-dione (7) with acid chloride (6) in the presence of base pyridine .

Results or Outcomes: The outcome of this process is the production of chlorantraniliprole, a pesticide .

6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a chemical compound with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol. This compound features a benzodioxine core, which consists of a dioxole ring fused to a benzene ring, with two chlorine substituents at positions 6 and 8. The presence of the chloromethyl group at position 8 enhances its reactivity, making it suitable for various

- Chlorinated organic compounds: Chlorinated hydrocarbons can be toxic and some are known carcinogens []. As a precaution, it should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

- Reactive chloromethyl group: The chloromethyl group can be a skin irritant and a potential mutagen []. Avoid skin contact and inhalation.

6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine can undergo several chemical transformations:

- Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, allowing for substitution reactions with amines or other nucleophilic agents. For instance, it has been utilized in reactions with diamines such as 1,6-bis(2-pyridyl)-2,5-diazahexane and 1,7-bis(2-pyridyl)-2,6-diazaheptane.

- Electrophilic Aromatic Substitution: The chlorine atoms on the benzodioxine structure can facilitate electrophilic aromatic substitution reactions, potentially leading to further functionalization of the aromatic system.

The synthesis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine typically involves:

- Chlorination: The starting material can undergo chlorination using reagents like hydrogen chloride in the presence of sulfuric acid to introduce chlorine atoms at the desired positions .

- Formation of Chloromethyl Group: The chloromethyl group can be introduced through methods such as the reaction of an appropriate precursor with chloromethyl methyl ether under acidic conditions.

These methods yield the compound with varying degrees of purity and yield depending on reaction conditions.

6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine has potential applications in:

- Medicinal Chemistry: It may serve as an intermediate in the synthesis of bioactive molecules.

- Chemical Research: Its reactivity allows it to be used in the development of new compounds for various applications in pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 8-Chloromethyl-6-fluoro-4H-1,3-benzodioxine | Contains a fluorine atom instead of chlorine | May exhibit different reactivity profiles |

| 2-Phenyl-4H-1,3-benzodioxine | Contains a phenyl group instead of chloromethyl | Potentially different biological activities |

| 6-Bromo-8-(chloromethyl)-4H-1,3-benzodioxine | Bromine substitution at position 6 | Differences in electrophilicity and reactivity |

The uniqueness of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine lies in its specific combination of chlorine substituents and the chloromethyl group, which may offer distinct pathways for

Gold(I)-Catalyzed Cyclization Strategies in Benzodioxine Synthesis

Gold(I)-catalyzed cyclization has emerged as a powerful tool for constructing oxygen-containing heterocycles. In the context of benzodioxines, alkynol precursors undergo intramolecular hydroalkoxylation to form the dioxine ring. For example, Yang et al. demonstrated that gold complexes facilitate cycloisomerization of alkynyl benzodioxin derivatives under mild conditions. The reaction proceeds via nucleophilic attack of water on the alkyne, followed by C–O bond cleavage and rearrangement (Figure 1).

Key conditions:

This method is particularly effective for introducing substituents at specific positions due to the regioselective polarization of alkynyl π-electrons.

Sonogashira Coupling Approaches for Precursor Functionalization

The Sonogashira cross-coupling reaction enables the introduction of alkynyl groups to aryl halides, serving as a precursor for subsequent cyclization. Zhang et al. utilized ppm-level Pd catalysts with bulky phosphine ligands (e.g., $$ \text{PCy}_3 $$) to couple iodobenzene derivatives with terminal alkynes, forming 1,3-ynones as intermediates. These intermediates undergo cyclocondensation to yield benzodioxine frameworks.

Optimized protocol:

- Catalyst: $$ \text{Pd(OAc)}_2 $$ (0.1 mol%), $$ \text{CuI} $$ (0.2 mol%)

- Ligand: $$ \text{PCy}_3 $$ (0.3 mol%)

- Base: $$ \text{Et}_3\text{N} $$, 60°C

- Yield: 80–90%

This method is advantageous for synthesizing sterically hindered derivatives, such as 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, by controlling substitution patterns.

Chloromethylation Techniques for Position-Specific Substitution

The Blanc chloromethylation reaction is pivotal for introducing chloromethyl groups into aromatic systems. Using formaldehyde and HCl in the presence of $$ \text{ZnCl}_2 $$, electrophilic substitution occurs at activated positions. For benzodioxines, this method has been adapted to target the 8-position selectively.

Procedure:

- Substrate: 6-Chloro-4H-1,3-benzodioxine

- Reagents: $$ \text{HCHO} $$, $$ \text{HCl} $$, $$ \text{ZnCl}_2 $$

- Temperature: 40–60°C

- Yield: 60–75%

Challenges include minimizing over-chlorination and diarylmethane byproducts. Modified conditions using chloromethyl methyl ether (MOMCl) and $$ \text{H}2\text{SO}4 $$ improve selectivity for deactivated substrates.

Multi-Step Synthesis Involving Friedel-Crafts Acylation and Hydrolysis

A multi-step approach combining Friedel-Crafts acylation and hydrolysis has been reported for benzodioxine derivatives. AlCl$$_3$$-DMA (dimethylacetamide) promotes regioselective acylation at the 6-position of 2-substituted-1,4-benzodioxins. Subsequent hydrolysis and chlorination yield the target compound.

Example pathway:

- Friedel-Crafts acylation:

- Hydrolysis:

- Chloromethylation:

This method achieves high regioselectivity but requires careful control of reaction conditions to avoid side reactions.

Stereoselective 6-Exo-Dig Cyclization Pathways

The 6-exo-dig cyclization represents a favored ring closure mechanism according to Baldwin's rules, which classify ring closures based on the number of atoms in the newly formed ring and the hybridization state of the atom being attacked [9] [10]. In the context of benzodioxine formation, the 6-exo-dig process involves attack on a digonal (sp-hybridized) carbon center in an exo fashion, where the bond broken during ring closure lies outside the newly forming ring [9] [11].

Research has demonstrated that 6-exo-dig cyclizations are thermodynamically and kinetically favored processes [12] [14]. The stereoselective nature of these cyclizations arises from the orbital overlap requirements that favor specific geometric arrangements during the transition state [10] [11]. In benzodioxine synthesis, the stereoselectivity is influenced by the electronic and steric properties of substituents, particularly the chlorine atoms present in the 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine structure [1] [13].

| Cyclization Type | Ring Size | Favorability | Selectivity Factor |

|---|---|---|---|

| 6-exo-dig | 6-membered | Favored | Orbital overlap geometry |

| 5-exo-dig | 5-membered | Favored | Kinetic preference |

| 7-exo-dig | 7-membered | Favored | Thermodynamic stability |

The mechanistic pathway for 6-exo-dig cyclization in benzodioxine formation involves initial coordination of the alkyne substrate to the metal catalyst, followed by nucleophilic attack by the tethered oxygen nucleophile [12] [14]. The resulting cyclization proceeds through a six-membered transition state that leads to the formation of the benzodioxine core structure [13] [25]. Studies have shown that substituents on the benzene ring, such as the chlorine atoms in positions 6 and 8, can significantly influence both the rate and stereochemical outcome of the cyclization [1] [26].

Vinylidene Gold(I) Intermediate Formation in Heterocyclization

The formation of vinylidene gold(I) intermediates represents a crucial mechanistic pathway in benzodioxine heterocyclization reactions [15] [22]. These intermediates are generated through a 1,2-migration process from gold-activated alkynes or through dual gold catalysis on diyne substrates [15] [22]. Unlike their rhodium, ruthenium, and tungsten counterparts, gold vinylidene species are highly reactive and undergo facile intramolecular insertions [22].

The vinylidene gold(I) intermediate formation begins with the coordination of a gold(I) catalyst to a terminal alkyne, followed by deprotonation to form an alkynylgold species [22]. This process requires the presence of a base, often pyridine N-oxide, which facilitates the formation of the alkynylgold intermediate [22]. The subsequent 1,2-migration leads to the generation of the vinylidene gold complex, which exhibits unique reactivity patterns compared to other metal vinylidenes [15] [22].

| Step | Process | Energy Barrier (kcal/mol) | Product |

|---|---|---|---|

| 1 | Alkyne activation | 2.2 | Alkynylgold complex |

| 2 | 5-endo-dig cyclization | 14.7 | Vinylidene intermediate |

| 3 | C-H insertion | 9.1 (primary) / 4.9 (secondary) | Cyclized product |

The mechanistic studies using density functional theory calculations have revealed that the formation of gold vinylidene intermediates occurs through a bifurcated reaction pathway [22]. The calculations show that the 5-endo-dig ring closure proceeds with a free-energy barrier of only 14.7 kcal/mol, forming the novel gold vinylidene intermediate with a predicted Gibbs free energy of 6.9 kcal/mol [22]. This intermediate demonstrates remarkable reactivity toward intramolecular carbon-hydrogen insertion reactions, with calculated barriers of 9.1 kcal/mol for primary carbon-hydrogen bonds and 4.9 kcal/mol for secondary carbon-hydrogen bonds [22].

The vinylidene gold(I) intermediates also exhibit selective reactivity toward oxygen-hydrogen and nitrogen-hydrogen bonds, leading to the formation of furan- and pyrrole-fused tricyclic structures respectively [22]. When competitive pathways are available, the gold vinylidene preferentially inserts into oxygen-hydrogen bonds over carbon-hydrogen bonds, demonstrating the electrophilic nature of these reactive intermediates [22].

Protodeauration Processes in Final Product Isolation

Protodeauration represents the final step in gold-catalyzed benzodioxine synthesis, wherein a proton is added and the gold catalyst is regenerated [17] [18]. This process is crucial for product isolation and catalyst turnover, making it a determining factor in the overall efficiency of the catalytic transformation [17] [19]. The protodeauration mechanism involves the heterolytic cleavage of the carbon-gold bond with simultaneous protonation, leading to the formation of the final benzodioxine product [18] [19].

The effectiveness of protodeauration is controlled by several important factors, including the nature of the alkenyl group in the organogold intermediate and the electronic properties of the phosphine ligands [17]. Research has shown that the strength of the gold-carbon bond directly affects the activation energy for protodeauration, with stronger bonds requiring higher energy for cleavage [17]. This bond strength is determined by the π-accepting or π-donating ability of substituents on the alkenyl group [17].

| Ligand Type | Electronic Character | Au-P Bond Strength | Protodeauration Rate |

|---|---|---|---|

| Trimethylphosphine | Electron-rich | Strong | Fast |

| Triphenylphosphine | Electron-rich | Strong | Fast |

| Trifluoromethylphosphine | Electron-poor | Weak | Slow |

Experimental and computational studies have demonstrated that electron-rich ligands such as trimethylphosphine and triphenylphosphine accelerate the protodeauration reaction [17] [18]. This acceleration occurs due to the strong electron-donating nature of these ligands, which strengthens the gold-phosphorus bond in the final product and provides a thermodynamic driving force for the reaction [17]. The protodeauration step can be further influenced by noncovalent interactions between the proton donor and the vinyl gold(I) complexes [18] [19].

The mechanism of protodeauration involves significant noncovalent interactions between substrates and intermediates, leading to substantial acceleration of the process [18] [19]. These interactions are particularly important in gold-catalyzed reactions that employ linear two-coordinate complexes, where the reaction site is spatially remote from the ligand bound to gold [18]. Linear Hammett correlations have been identified for series of substituted vinyl gold(I) complexes, while nonlinear trends are observed for series of substituted phenols used as proton sources [18] [19].

Density Functional Theory calculations have proven instrumental in characterizing the cyclization mechanisms of benzodioxine derivatives. The formation of benzodioxine rings through various cyclization pathways has been extensively studied using different functional and basis set combinations [2] [3].

Mechanistic Pathways and Activation Energies

The computational studies reveal that cyclization reactions of benzodioxine precursors proceed through well-defined transition states with characteristic activation energies. The 6-exo-dig cyclization pathway emerges as the most favorable mechanism, exhibiting activation energies in the range of 15-25 kcal/mol [3] [4]. This pathway involves the formation of a six-membered ring through a chair-like transition state geometry that minimizes steric interactions and maximizes orbital overlap.

The 5-exo-dig cyclization pathway demonstrates even lower activation barriers, typically ranging from 12-20 kcal/mol, due to the reduced ring strain in the resulting five-membered ring systems [4] [5]. These calculations indicate that the formation of smaller rings is kinetically favored, consistent with Baldwin's rules for ring closure.

Transition State Geometries and Electronic Structure

Computational analysis of transition state geometries reveals critical structural features that govern the cyclization process. The 6-exo-dig transition states adopt chair-like conformations with specific dihedral angles that facilitate optimal orbital overlap between the reacting centers [3] [5]. Bond lengths in the transition states typically range from 2.0-2.2 Å for the forming carbon-carbon bonds, indicating significant electronic interaction without complete bond formation.

The electronic structure calculations demonstrate that the cyclization process involves considerable charge redistribution. Natural Population Analysis indicates that the electron density flows from the nucleophilic center toward the electrophilic carbon center during the cyclization process [6] [7]. This charge transfer is facilitated by the extended π-system of the benzodioxine framework.

Solvent Effects and Environmental Factors

The incorporation of solvent effects through continuum solvation models reveals significant influences on the cyclization energetics. Studies using the Conductor-like Screening Model demonstrate that polar solvents can stabilize the transition states by up to 3-5 kcal/mol, primarily through electrostatic interactions with the developing charge separation [8] [9]. This stabilization is particularly pronounced in protic solvents that can form hydrogen bonds with the oxygen atoms of the dioxine ring.

Temperature effects on the cyclization process have been investigated through thermodynamic calculations. The entropy changes associated with the cyclization process typically range from -20 to -30 cal/mol·K, reflecting the loss of conformational freedom upon ring formation [9] [10]. These entropic contributions become increasingly important at elevated temperatures, influencing the overall reaction feasibility.

Frontier Molecular Orbital Analysis for Reaction Site Prediction

Frontier Molecular Orbital theory provides a powerful framework for predicting the reactivity patterns of benzodioxine derivatives. The analysis of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies and distributions offers insights into the preferred sites of chemical attack [11] [12] [13].

HOMO-LUMO Energy Gaps and Chemical Reactivity

The HOMO-LUMO energy gaps of benzodioxine derivatives typically range from 2.4 to 2.9 eV, depending on the nature and position of substituents [12] [14]. For 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, the calculated HOMO-LUMO gap is approximately 2.4 eV, indicating moderate chemical reactivity [12]. This gap is comparable to other electron-rich heterocycles and suggests that the compound can readily participate in both electrophilic and nucleophilic reactions.

The HOMO energy levels in benzodioxine derivatives generally fall in the range of -4.9 to -6.1 eV, with electron-donating substituents raising the HOMO energy and electron-withdrawing groups lowering it [12] [14]. The presence of chlorine substituents in the 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine results in a HOMO energy of approximately -5.2 eV, indicating moderate nucleophilic character.

Orbital Distribution and Reaction Site Identification

The spatial distribution of frontier molecular orbitals provides crucial information about the preferred sites of chemical attack. In benzodioxine derivatives, the HOMO is typically delocalized over the aromatic ring system with significant electron density at the C1, C3, and C5 positions [11] [13]. This distribution suggests that these positions are most susceptible to electrophilic attack.

The LUMO orbital distribution in 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine shows significant density at the C6 and C8 positions, particularly where the chlorine substituents are located [12]. This orbital distribution indicates that these positions are prime sites for nucleophilic attack, consistent with the known reactivity of chloro-substituted aromatics.

Substituent Effects on Frontier Orbital Properties

The influence of substituents on the frontier orbital energies and distributions has been systematically investigated. Electron-withdrawing groups such as chlorine lower both HOMO and LUMO energies, with the effect being more pronounced for the LUMO [12] [14]. This results in a narrowing of the HOMO-LUMO gap and increased chemical reactivity.

The chloromethyl group in position 8 introduces additional complexity to the orbital picture. This substituent not only affects the local electron density but also provides a reactive site for nucleophilic substitution reactions [12]. The presence of the chloromethyl group lowers the LUMO energy by approximately 0.2 eV compared to the unsubstituted benzodioxine, enhancing the electrophilic character of the molecule.

Correlation with Experimental Reactivity

The frontier orbital predictions show excellent correlation with experimental reactivity patterns. The calculated orbital energies and distributions accurately predict the regioselectivity of electrophilic substitution reactions, with the C1 and C3 positions being most reactive [11] [13]. Similarly, the nucleophilic substitution reactions occur preferentially at the C6 and C8 positions, in agreement with the LUMO distribution patterns.

The global reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical reactivity. The chemical hardness, calculated as (LUMO - HOMO)/2, ranges from 1.2 to 1.45 eV for benzodioxine derivatives, classifying them as moderately soft molecules with good reactivity [12] [14].

Natural Bond Orbital Analysis of Charge Distribution

Natural Bond Orbital analysis provides detailed insights into the electronic structure and charge distribution in benzodioxine systems. This analysis method offers a bridge between the delocalized molecular orbital picture and the localized Lewis structure representation, facilitating the understanding of chemical bonding and reactivity [6] [7] [16].

Atomic Charge Distribution

The Natural Population Analysis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine reveals significant charge polarization throughout the molecule. The aromatic carbon atoms exhibit negative charges ranging from -0.089 to -0.156 e, with the most negative charges found at the C1 and C3 positions [6] [7]. This charge distribution is consistent with the electron-rich nature of the benzodioxine system and explains the susceptibility to electrophilic attack at these positions.

The oxygen atoms in the dioxine ring carry substantial negative charges of approximately -0.51 e, reflecting their high electronegativity and lone pair electron density [7] [16]. These oxygen atoms serve as hydrogen bond acceptors and coordination sites for metal catalysts, influencing the overall reactivity of the molecule.

The chlorine substituents exhibit moderate negative charges of -0.087 to -0.156 e, indicating their electron-withdrawing effect on the aromatic system [6] [7]. The difference in charge between the two chlorine atoms reflects their different chemical environments, with the chloromethyl chlorine being more negative due to its attachment to the methyl group.

Hybridization and Bonding Analysis

The Natural Bond Orbital analysis reveals that the aromatic carbon atoms adopt sp2 hybridization with slight deviations from ideal geometry. The hybridization indices range from sp2.09 to sp2.18, indicating minor distortions from planarity due to the fused dioxine ring [6] [16]. These hybridization changes affect the orbital overlap and bonding strength, influencing the overall stability and reactivity of the molecule.

The dioxine ring carbon atoms show increased s-character in their hybridization (sp2.89 to sp2.98), reflecting the influence of the electronegative oxygen atoms [7] [16]. This change in hybridization affects the C-O bond strengths and contributes to the distinctive reactivity patterns observed in benzodioxine derivatives.

Donor-Acceptor Interactions

The second-order perturbation analysis identifies key donor-acceptor interactions that stabilize the benzodioxine structure. The most significant interactions involve π → π* delocalization within the aromatic system, with stabilization energies ranging from 21.8 to 23.1 kcal/mol [6] [7]. These interactions contribute to the aromatic stabilization and influence the reactivity patterns.

The lone pair electrons on the oxygen atoms participate in hyperconjugative interactions with adjacent σ* orbitals, contributing stabilization energies of 5.1 to 5.4 kcal/mol [7] [16]. These interactions are responsible for the anomeric effect and influence the conformational preferences of the dioxine ring.

The chlorine substituents engage in weak donor-acceptor interactions with the aromatic system, contributing stabilization energies of 2.8 to 3.2 kcal/mol [6] [7]. While these interactions are relatively weak, they influence the overall electronic structure and reactivity of the molecule.

Bond Order and Electron Density Analysis

The Wiberg bond indices calculated from the Natural Bond Orbital analysis provide quantitative measures of bond strength and character. The aromatic C-C bonds exhibit bond orders ranging from 1.367 to 1.456, indicating partial double bond character consistent with aromatic delocalization [6] [16]. The variation in bond orders reflects the influence of the substituents and the fused dioxine ring.

The C-O bonds in the dioxine ring show bond orders of 1.234 to 1.245, indicating significant single bond character with minimal π-delocalization [7] [16]. These bond orders are consistent with the ether-like character of the dioxine ring and explain the relative stability of these bonds under normal reaction conditions.